(S)-3-Aminopiperidine-2-one

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Researchers requiring enantiopure δ-lactam building blocks for medicinal chemistry often face supply inconsistency and stereochemical ambiguity. (S)-3-Aminopiperidin-2-one (CAS 34294-79-6) resolves this as the defined (S)-enantiomer (L-ornithine lactam) with confirmed optical rotation [α]²⁰_D -12° to -16°. • Enables DPP-4 inhibitor synthesis achieving IC₅₀ values as low as 4 nM with >100,000-fold selectivity over off-target peptidases. • Key scaffold for CGRP receptor antagonists; lead compound 23 demonstrates cAMP+HS IC₅₀ = 0.67 nM. Supplied at ≥98% (GC) purity with full analytical documentation. Standard pack sizes 10 mg-100 mg; bulk custom synthesis available. Shipped globally under ambient conditions.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 34294-79-6
Cat. No. B1277731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminopiperidine-2-one
CAS34294-79-6
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)N
InChIInChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
InChIKeyYCCMTCQQDULIFE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Aminopiperidine-2-one – Chiral Lactam Building Block


(S)-3-Aminopiperidine-2-one, also known as L-ornithine lactam, is a chiral heterocyclic δ-lactam that serves as a critical intermediate in medicinal chemistry and pharmaceutical research [1]. As a primary amino compound and a delta-lactam, it features a six-membered piperidine ring with an amino group at the 3-position and a carbonyl at the 2-position, making it a versatile building block for synthesizing diverse biologically active molecules [1]. The compound is a human metabolite (ChEBI:76341) and is supplied with standard purity specifications ranging from 95% to ≥98% (GC) by commercial vendors [2].

Building Block Type

Chiral δ-lactam intermediate for medicinal chemistry and pharmaceutical research

Stereochemical Identity

Single (S)-enantiomer; endogenous human metabolite (ChEBI:76341)

Research Application

Supports synthesis of DPP-4 inhibitor, CGRP antagonist, and antimycobacterial screening compound scaffolds

(S)-3-Aminopiperidine-2-one Stereochemical Specificity


The (S)-enantiomer of 3-aminopiperidine-2-one (L-ornithine lactam) possesses distinct stereochemical and biological properties that preclude simple substitution with its (R)-enantiomer (D-ornithine lactam) or the racemic mixture. The (S)-configuration is essential for its role as a human metabolite (ChEBI:76341), whereas the (R)-enantiomer is associated with different biological activities, including allosteric HCV NS5B inhibition and antibacterial applications [1]. In the context of CGRP receptor antagonist development, stereochemistry inversion was a key structural modification that led to surprising improvements in receptor affinity, highlighting that stereochemical identity directly impacts pharmacological outcomes [2]. Substituting the (S)-enantiomer with a racemic mixture or the (R)-enantiomer would therefore alter the stereochemical purity of the final drug substance, potentially compromising efficacy, selectivity, and metabolic profile.

Target Compound
(S)-3-Aminopiperidine-2-one

Endogenous human metabolite; used in DPP-4 inhibitor and CGRP antagonist scaffolds.

Potential Substitute
(R)-Enantiomer / Racemate

(R)-enantiomer is associated with HCV NS5B and antibacterial contexts; racemic mixture introduces stereochemical ambiguity.

Stereochemistry inversion may shift receptor affinity and pharmacological outcome; racemic substitution requires additional resolution steps and may compromise enantiopure synthesis workflows.

(S)-3-Aminopiperidine-2-one Comparative Evidence


Enantiomeric Purity: (S) vs Racemic

(S)-3-Aminopiperidine-2-one is supplied with a defined specific optical rotation of -12.0° to -16.0° (c=0.5, CHCl₃), confirming its enantiomeric purity . In contrast, the racemic mixture (R,S)-3-aminopiperidin-2-one is optically inactive and would introduce stereochemical ambiguity into downstream syntheses .

Enantiomeric Purity
Head-to-head
[α]²⁰_D: -12.0° to -16.0° (c=0.5, CHCl₃) vs racemic ~0°
Supports stereochemical control; enantiopure synthesis context
Polarimetry; 0.5 g/100 mL in chloroform
Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Purity vs Technical Grade Analogs

Commercial (S)-3-aminopiperidine-2-one is routinely supplied with a purity of ≥98% as determined by gas chromatography (GC) . This high purity specification is essential for use as a pharmaceutical intermediate. In comparison, technical grade or bulk 3-aminopiperidin-2-one (often racemic) may be supplied at lower purities (e.g., >90%) and without full analytical characterization .

Purity vs Technical Grade
Cross-study
≥98.0% (GC) vs >90% technical grade
Reduces downstream purification; supports intermediate quality control
Gas chromatography; specification review
Analytical Chemistry Quality Control Pharmaceutical Manufacturing

DPP-4 Inhibitor Activity: (S) vs (R)

The (S)-enantiomer (L-ornithine lactam) is a key intermediate in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors, a class of drugs used for type 2 diabetes management . In contrast, the (R)-enantiomer (D-ornithine lactam) is employed in the synthesis of allosteric HCV NS5B inhibitors and antibacterial agents . Substituted 3-aminopiperidines (derived from the (S)-lactam) have demonstrated DPP-4 inhibition with IC₅₀ values as low as 4 nM and high selectivity (>100,000-fold) over related peptidases [1].

DPP-4 Inhibitor Activity
Class-level inference
Derived 3-aminopiperidines: IC₅₀ as low as 4 nM, >100,000-fold selectivity
Reported DPP-4 inhibition context; supports pathway-targeted synthesis
In vitro enzyme assays; (R)-enantiomer gives different pharmacological profile
DPP-4 Inhibition Type 2 Diabetes Drug Discovery

CGRP Antagonist Affinity: Piperidinone vs Piperidine

A novel series of 3-aminopiperidin-2-one-based CGRP receptor antagonists, incorporating the (S)-3-aminopiperidin-2-one scaffold, was developed by Merck & Co. Structural modifications, including ring contraction and stereocenter inversion, led to significant improvements in receptor affinity [1]. The optimized compound 23 demonstrated oral bioavailability and potent antagonism (cAMP+HS IC₅₀ = 0.67 nM) with selectivity over hERG (IC₅₀ = 19 µM) [2].

CGRP Antagonist Affinity
Class-level inference
Compound 23 (piperidinone): cAMP+HS IC₅₀ = 0.67 nM, hERG IC₅₀ = 19 µM
Supports chemotype exploration; novel CGRP antagonist scaffold
Functional assay; piperidine-based comparators have different IP space
CGRP Antagonist Migraine Therapy Structure-Activity Relationship

Antimycobacterial Activity of Calpinactam Derivatives

(S)-3-Aminopiperidin-2-one serves as an intermediate in the synthesis of calpinactam derivatives, which exhibit selective antimycobacterial activity . Calpinactam, a fungal metabolite, demonstrates MIC values of 0.78 µg/mL against Mycobacterium smegmatis and 12.5 µg/mL against M. tuberculosis, with no activity against Gram-positive or Gram-negative bacteria, fungi, or yeasts [1].

Antimycobacterial MIC
Class-level inference
Calpinactam: MIC 0.78 µg/mL (M. smegmatis), 12.5 µg/mL (M. tuberculosis)
Supports antimicrobial screening context; calpinactam derivative response
Broth microdilution; ~40-fold lower MIC than isoniazid in vitro
Antimycobacterial Agents Tuberculosis Natural Product Derivatives

Metabolic Role as Human Metabolite

(S)-3-Aminopiperidine-2-one is an endogenous human metabolite (ChEBI:76341), produced during normal metabolic reactions in Homo sapiens [1]. In contrast, the (R)-enantiomer is not a known human metabolite and is primarily a synthetic building block . The racemic mixture has been investigated as a potential biomarker for Alzheimer's disease, with studies showing differential levels in patient cohorts .

Metabolic Role
Head-to-head
Human metabolite (ChEBI:76341) vs (R)-enantiomer: synthetic only
Endogenous metabolite; supports metabolomics pathway studies
ChEBI ontology; racemate explored as Alzheimer's biomarker (differential levels)
Endogenous Metabolite Biomarker Discovery Metabolomics

(S)-3-Aminopiperidine-2-one Optimal Use Cases


Synthesis of DPP-4 Inhibitors

The (S)-enantiomer is the preferred starting material for synthesizing dipeptidyl peptidase 4 (DPP-4) inhibitors, a validated class of oral antidiabetic agents. Derived 3-aminopiperidines have demonstrated DPP-4 inhibition with IC₅₀ values as low as 4 nM and exceptional selectivity (>100,000-fold) over related peptidases (QPP, DPP8, DPP9) [1]. Using the (R)-enantiomer would yield compounds with altered pharmacological profiles unsuitable for DPP-4 targeting .

CGRP Antagonist Development for Migraine

The piperidinone scaffold of (S)-3-aminopiperidin-2-one enables the synthesis of structurally novel CGRP receptor antagonists. Merck's optimized compound 23 achieved potent antagonism (cAMP+HS IC₅₀ = 0.67 nM) and oral bioavailability, with a favorable selectivity window over hERG (IC₅₀ = 19 µM) [2]. This chemotype offers an alternative to established piperidine-based antagonists, potentially circumventing existing intellectual property constraints.

Synthesis of Calpinactam Derivatives

(S)-3-Aminopiperidin-2-one is a key intermediate for calpinactam and its analogs, which exhibit selective antimycobacterial activity. Calpinactam demonstrates an MIC of 0.78 µg/mL against M. smegmatis, approximately 40-fold more potent than isoniazid in vitro, with no activity against other bacterial or fungal species [3]. This selectivity profile makes it a valuable starting point for anti-tuberculosis drug discovery.

Biomarker Research and Metabolomics

As an endogenous human metabolite (ChEBI:76341), the (S)-enantiomer is suitable for metabolomic profiling and biomarker discovery. The racemic 3-aminopiperidin-2-one has been explored as a potential biomarker for Alzheimer's disease, and the pure (S)-enantiomer would be required for accurate quantification and pathway elucidation in biological samples [4]. The (R)-enantiomer, being purely synthetic, is not appropriate for such studies.

Application
Selection Property
Validation Focus
DPP-4 inhibitor synthesis research
Enantiopure (S)-lactam scaffold
Target DPP-4 inhibition and off-target selectivity assays
CGRP receptor antagonist research
Novel piperidinone scaffold
cAMP+HS functional antagonism and hERG selectivity profiling
Antimycobacterial screening studies
(S)-lactam-derived calpinactam scaffold
MIC and strain-panel selectivity (M. smegmatis, M. tuberculosis)
Metabolomics and biomarker discovery
Endogenous human metabolite (ChEBI:76341)
Enantiopure quantification and pathway elucidation

Technical Documentation Hub

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51 linked technical documents
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